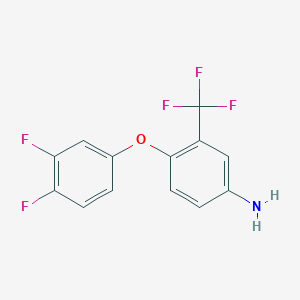

4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline

Description

4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline is a fluorinated aromatic amine characterized by a phenoxy group substituted with fluorine atoms at the 3- and 4-positions and a trifluoromethyl (-CF₃) group at the 3-position of the aniline ring. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The compound’s molecular formula is C₁₃H₈F₅NO, with a molar mass of 289.2 g/mol and a predicted density of 1.416 g/cm³ . Its pKa of 3.46 indicates moderate acidity, likely due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups .

Properties

IUPAC Name |

4-(3,4-difluorophenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F5NO/c14-10-3-2-8(6-11(10)15)20-12-4-1-7(19)5-9(12)13(16,17)18/h1-6H,19H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUESBFZKQHFNIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)OC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline typically involves the following steps:

Nitration of 3,4-Difluorophenol: The starting material, 3,4-difluorophenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the para position.

Reduction of Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic aromatic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis of 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in the presence of a polar aprotic solvent.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.

Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl and difluorophenoxy groups contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

4-(2,4-Difluorophenoxy)-3-(trifluoromethyl)aniline (CAS 946697-82-1)

- Structure: Differs in the position of fluorine atoms on the phenoxy ring (2,4-difluoro vs. 3,4-difluoro).

- Properties: Similar molecular weight (289.2 g/mol) but distinct physical characteristics, including a predicted boiling point of 287.9°C and a lower pKa (3.46) compared to non-fluorinated anilines .

4-Methoxy-3-(trifluoromethyl)aniline

- Structure: Replaces the difluorophenoxy group with a methoxy (-OCH₃) group.

- Properties: Crystallographic data reveals planar geometry, with hydrogen bonding involving the amino group. The methoxy group’s electron-donating nature contrasts with the electron-withdrawing phenoxy group in the target compound, affecting electronic density and reactivity .

3-Chloro-4-(3,4-difluorophenoxy)aniline

- Structure : Introduces a chlorine atom at the 3-position of the aniline ring.

- Impact : The chloro group increases molecular weight and may enhance lipophilicity, influencing bioavailability in drug design .

Functional Group Variations

Urea-Linked Analogues (e.g., Compounds 3s and 3t)

- Structure: Feature urea bridges (e.g., 1-(3,4-dicyanophenyl)-3-cyclohexylurea) instead of aniline .

- Synthesis : Higher yields (e.g., 91% for 3s) compared to the target compound’s synthetic routes, suggesting urea formation is more efficient than aromatic ether coupling .

- Applications : These compounds are explored as kinase inhibitors, highlighting the pharmacological relevance of trifluoromethyl and fluorinated groups .

Isoxazole Derivatives (e.g., Compound 7k)

- Structure : Integrates an isoxazole ring linked to the aniline moiety.

- Synthesis : Lower yields (e.g., 12% for 7k) indicate challenges in forming heterocyclic linkages compared to simpler aromatic ethers .

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | pKa | Key Substituents |

|---|---|---|---|---|---|

| 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline | C₁₃H₈F₅NO | 289.2 | Not reported | 3.46 | 3,4-difluorophenoxy, -CF₃ |

| 4-(2,4-Difluorophenoxy)-3-(trifluoromethyl)aniline | C₁₃H₈F₅NO | 289.2 | 287.9 (predicted) | 3.46 | 2,4-difluorophenoxy, -CF₃ |

| 4-Methoxy-3-(trifluoromethyl)aniline | C₈H₈F₃NO | 191.1 | Not reported | ~4.5 | -OCH₃, -CF₃ |

| 3,4-Difluoro-N-methyl-N-(2-(phenylselanyl)phenyl)aniline | C₁₉H₁₄F₂NSe | 376.3 | Oil (room temp) | Not reported | -SePh, -N(CH₃) |

Biological Activity

4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline is an organic compound characterized by its unique molecular structure, featuring a difluorophenoxy group and a trifluoromethyl group attached to an aniline backbone. Its molecular formula is C₁₂H₉F₄N, indicating the presence of four fluorine atoms, which significantly influence its chemical properties and reactivity. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities.

The presence of fluorinated groups in 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline enhances its binding affinity to specific molecular targets. This characteristic makes it valuable for research into enzyme mechanisms and potential therapeutic applications. The structural features of this compound allow it to interact effectively with various enzymes and receptors, leading to significant effects on biological pathways.

Biological Activity Overview

Research indicates that 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline exhibits notable biological activity, particularly in the modulation of enzyme interactions. The following sections summarize key findings from various studies regarding its biological activity.

Enzyme Interaction Studies

- Enzyme Modulation : Studies have shown that the compound can modulate the activity of certain enzymes, potentially influencing metabolic pathways. The difluorophenoxy group enhances the compound's binding affinity, leading to significant effects on enzyme kinetics.

- Biochemical Assays : It has been utilized as a probe in biochemical assays to investigate enzyme mechanisms. The unique structure allows for specific interactions with target enzymes, providing insights into their functions.

Antimicrobial Activity

A study evaluating various derivatives of trifluoromethyl anilines indicated that compounds similar to 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline exhibit antimicrobial properties. In vitro tests demonstrated varying degrees of antimicrobial activity against different bacterial strains, suggesting potential applications in developing antimicrobial agents .

Comparative Analysis with Similar Compounds

The following table compares 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2,3-Difluorophenoxy)-3-(trifluoromethyl)aniline | Similar difluorophenoxy group with different positions | Variation in fluorine substitution affects reactivity |

| 4-(3,5-Difluorophenoxy)-3-(trifluoromethyl)aniline | Different fluorine positions | Potential differences in biological activity |

| 4-(3,4-Dichlorophenoxy)-3-(trifluoromethyl)aniline | Chlorine instead of fluorine | Altered electronic properties compared to fluorinated analogs |

The unique arrangement and type of substituents on the phenoxy group contribute to the distinct chemical properties and reactivity of 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline compared to similar compounds.

Case Studies

- Case Study on Enzyme Inhibition : A high-throughput screening identified 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline as a potential inhibitor for specific enzymes involved in metabolic pathways. Subsequent studies confirmed its ability to bind effectively within the active site of these enzymes.

- Antimicrobial Efficacy : In a study assessing various trifluoromethyl anilines for antimicrobial activity, 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.